

4-Nitrophenoxyacetic Acid: A Versatile Intermediate in Chemical Research and Drug Discovery

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Compound of Interest

Compound Name: 4-Nitrophenoxyacetic acid

Cat. No.: B156986

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Nitrophenoxyacetic acid** is a key chemical intermediate, valued for its versatile reactivity in the synthesis of a wide array of more complex organic molecules. Its structure, featuring a phenoxyacetic acid moiety substituted with a nitro group in the para position, provides a reactive handle for the construction of various derivatives. This guide delves into the synthesis, chemical properties, and applications of **4-nitrophenoxyacetic acid**, with a particular focus on its role in the development of novel therapeutic agents and other biologically active compounds.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of **4-nitrophenoxyacetic acid** is fundamental for its effective use in research and synthesis. The following table summarizes key quantitative data for this compound.

Property	Value
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.15 g/mol
Melting Point	183 °C
Appearance	Glistening platelets
Solubility	Soluble in alcohol, slightly soluble in water.
pKa	Not available
LogP	Not available
¹ H NMR	Spectral data for the specific compound 4-Nitrophenoxyacetic acid is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available.
¹³ C NMR	Spectral data for the specific compound 4-Nitrophenoxyacetic acid is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available.
IR Spectrum	Spectral data for the specific compound 4-Nitrophenoxyacetic acid is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available.
Mass Spectrum	Spectral data for the specific compound 4-Nitrophenoxyacetic acid is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available.

Synthesis of 4-Nitrophenoxyacetic Acid

The synthesis of **4-nitrophenoxyacetic acid** is typically achieved through the Williamson ether synthesis, a reliable and well-established method in organic chemistry.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on the reaction of p-nitrophenol with chloroacetic acid in the presence of a strong base.^[1]

Materials:

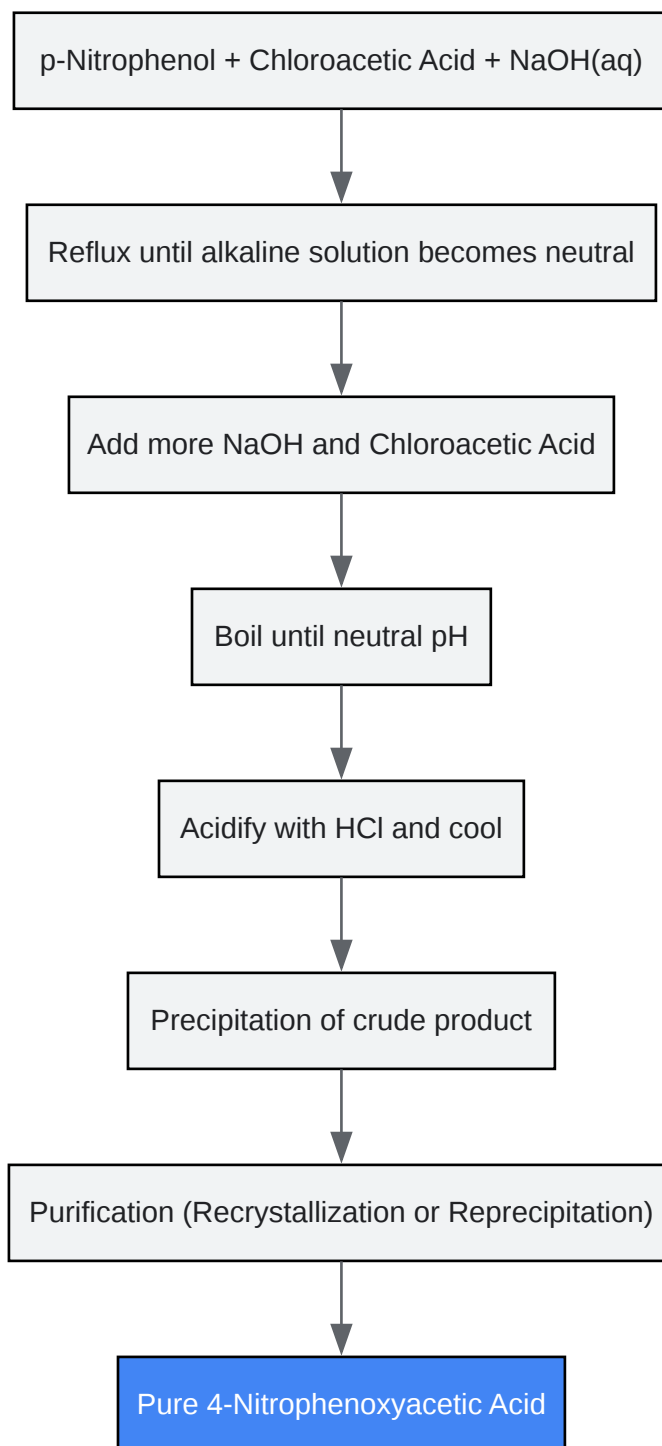
- p-Nitrophenol (35 g)
- 50% Sodium hydroxide solution (40 g initially, then 20 g)
- Chloroacetic acid (24 g initially, then 12 g)
- Water (200 ml initially, then 50 ml)
- Hydrochloric acid (for acidification)
- Alcohol (for recrystallization)
- Round bottom flask
- Reflux condenser

Procedure:

- Charge a round bottom flask with 35 g of p-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.
- Heat the reaction mixture to reflux. Continue refluxing until the solution is no longer alkaline.
- Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water to the reaction mixture.
- Continue to boil the solution until a neutral pH is achieved.
- Acidify the reaction mixture with hydrochloric acid and then cool it to precipitate the crude **4-nitrophenoxyacetic acid**.

- Purify the crude product by either recrystallization from alcohol or by dissolving it in a dilute sodium hydroxide solution and reprecipitating with hydrochloric acid.
- The expected yield of pure **4-nitrophenoxyacetic acid** is 25-30 g.

Logical Workflow for Synthesis:



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Synthesis of 4-Nitrophenoxyacetic Acid

Role as a Chemical Intermediate

4-Nitrophenoxyacetic acid serves as a valuable precursor for the synthesis of a variety of derivatives, primarily through reactions involving its carboxylic acid group. A key transformation is its conversion to the more reactive acyl chloride, which can then be readily reacted with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Synthesis of (4-Nitrophenoxy)acetyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a common strategy to activate the molecule for further reactions.

Experimental Protocol: Acyl Chloride Formation

This protocol describes the synthesis of (4-nitrophenoxy)acetyl chloride from **4-nitrophenoxyacetic acid** using thionyl chloride.

Materials:

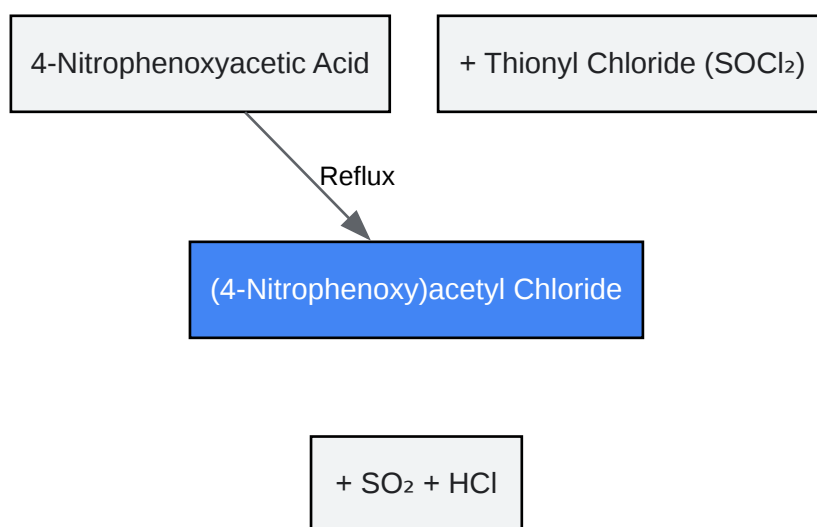
- **4-Nitrophenoxyacetic acid**
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
- Flame-dried, two-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer

Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add **4-nitrophenoxyacetic acid**.

- Under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as DCM or THF.
- Slowly add an excess of thionyl chloride to the flask.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or other appropriate methods).
- After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude (4-nitrophenoxy)acetyl chloride.
- The product can be used in the next step without further purification or can be purified by distillation or crystallization if necessary.

General Reaction Scheme:



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Conversion to Acyl Chloride

Synthesis of Amide and Ester Derivatives

(4-Nitrophenoxy)acetyl chloride is a versatile intermediate for creating libraries of amide and ester derivatives, which are classes of compounds frequently explored for biological activity.

General Experimental Protocol: Synthesis of N-Substituted 2-(4-nitrophenoxy)acetamides

This protocol outlines the general procedure for the acylation of a primary or secondary amine with (4-nitrophenoxy)acetyl chloride.

Materials:

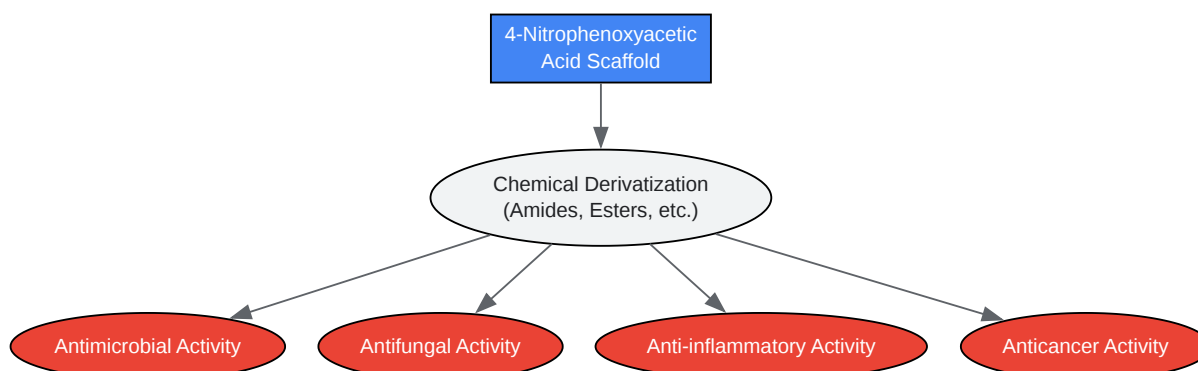
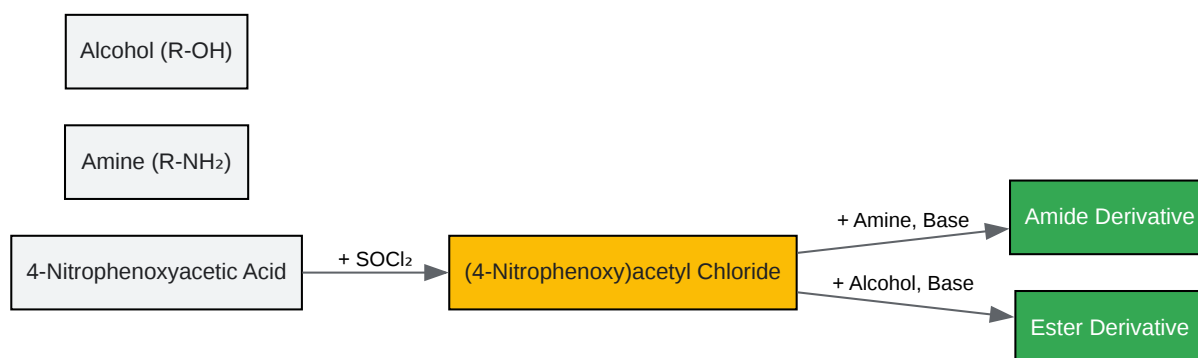
- (4-Nitrophenoxy)acetyl chloride
- Desired primary or secondary amine
- Anhydrous aprotic solvent (e.g., DCM, THF)
- Tertiary amine base (e.g., triethylamine or pyridine)
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- Dissolve the desired primary or secondary amine in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
- Add a slight excess (e.g., 1.1 equivalents) of a tertiary amine base to the solution.
- Cool the mixture in an ice bath to 0 °C.
- Slowly add a solution of (4-nitrophenoxy)acetyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
- Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

Workflow for Derivative Synthesis:



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References

- 1. jetir.org [jetir.org]

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